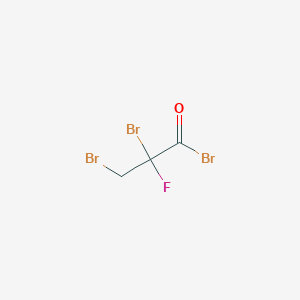
Methyl 10-chloro-9-nitrosooctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-chloro-9-nitrosooctadec-9-enoate is an organic compound with the molecular formula C19H34ClNO3. This compound is a derivative of octadecenoic acid and features both chloro and nitroso functional groups. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-chloro-9-nitrosooctadec-9-enoate typically involves the esterification of 10-chloro-9-nitrosooctadec-9-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions. The product is then separated and purified using industrial-scale distillation or crystallization methods.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 10-chloro-9-nitrosooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 10-chloro-9-nitrosooctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of methyl 10-chloro-9-nitrosooctadec-9-enoate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9-octadecenoate: This compound lacks the chloro and nitroso groups, making it less reactive.
Methyl 10-chlorooctadec-9-enoate: This compound lacks the nitroso group, reducing its potential for forming covalent bonds with nucleophiles.
Methyl 9-nitrosooctadec-9-enoate: This compound lacks the chloro group, affecting its electrophilic reactivity.
Uniqueness
Methyl 10-chloro-9-nitrosooctadec-9-enoate is unique due to the presence of both chloro and nitroso functional groups
Propiedades
Número CAS |
92362-48-6 |
|---|---|
Fórmula molecular |
C19H34ClNO3 |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
methyl 10-chloro-9-nitrosooctadec-9-enoate |
InChI |
InChI=1S/C19H34ClNO3/c1-3-4-5-6-8-11-14-17(20)18(21-23)15-12-9-7-10-13-16-19(22)24-2/h3-16H2,1-2H3 |
Clave InChI |
HYFGJCVXRZXXNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=C(CCCCCCCC(=O)OC)N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


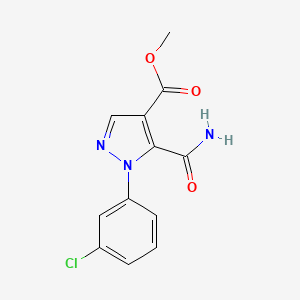
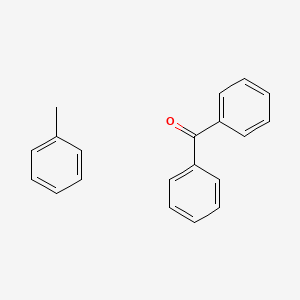
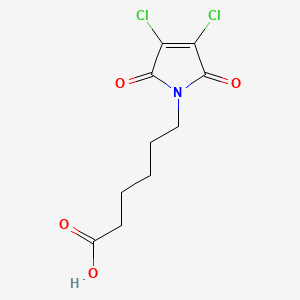

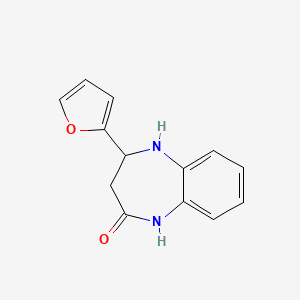
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
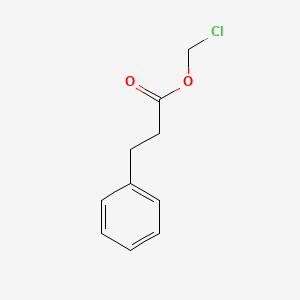
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
